

A Comparative Guide to the Efficacy of STOCK2S-26016 in WNK1 Inhibition

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Compound of Interest

Compound Name: STOCK2S-26016

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This guide provides a comprehensive comparison of **STOCK2S-26016**, a notable inhibitor of the With-No-Lysine (WNK) signaling pathway, with other known WNK1 inhibitors. The experimental data presented herein is compiled from publicly available research to facilitate an objective evaluation of its inhibitory effects on WNK1 kinase.

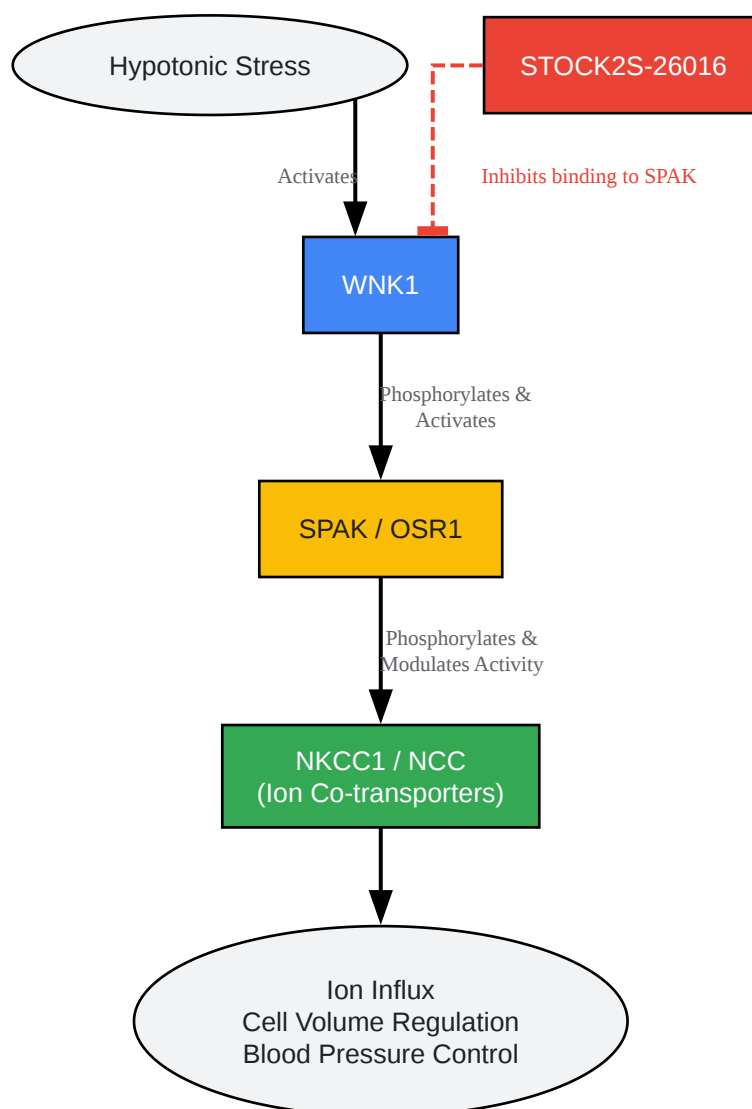
Introduction to WNK1 Signaling

WNK1 is a serine-threonine kinase that plays a pivotal role in regulating ion homeostasis, blood pressure, and cell volume. It functions as an upstream regulator in a signaling cascade, phosphorylating and activating the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1) kinases. Activated SPAK/OSR1, in turn, phosphorylate and modulate the activity of various ion co-transporters, including the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC). Dysregulation of the WNK1 pathway is implicated in hypertension and certain cancers, making it a compelling target for therapeutic intervention.

Mechanism of Action of STOCK2S-26016

STOCK2S-26016 acts as a WNK signaling inhibitor. Its primary mechanism involves the disruption of the protein-protein interaction between WNK1 and WNK4 with their downstream substrate, SPAK. By inhibiting this binding, **STOCK2S-26016** effectively prevents the phosphorylation and activation of SPAK, thereby blocking the downstream signaling cascade that leads to the modulation of ion co-transporters.

WNK Signaling Pathway



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Caption: The WNK1 signaling pathway and the inhibitory point of **STOCK2S-26016**.

Comparative Inhibitor Performance

The inhibitory potential of **STOCK2S-26016** against WNK1 is presented below in comparison to other well-characterized WNK inhibitors. The data highlights differences in potency and mechanism of action.

Inhibitor	Target(s)	IC50 / Ki	Mechanism of Action	Reference
STOCK2S-26016	WNK1, WNK4	IC50: 34.4 μ M (WNK1), 16 μ M (WNK4)	Inhibits WNK1/4 binding to SPAK	[1][2]
WNK463	Pan-WNK (WNK1, 2, 3, 4)	IC50: 5 nM (WNK1), 1 nM (WNK2), 6 nM (WNK3), 9 nM (WNK4)	ATP-competitive	[3][4]
WNK-IN-11	WNK1	IC50: 4 nM	Allosteric	[1][5]
PP1	WNK1, Src family kinases	Ki: 12.7 μ M (WNK1)	ATP-competitive	[6][7]
PP2	WNK1, Src family kinases	Mixed inhibitor	ATP-competitive	[6][8]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of WNK1 inhibitors are provided below.

In Vitro WNK/SPAK Binding Assay (Fluorescence Correlation Spectroscopy)

This assay is designed to identify compounds that disrupt the interaction between WNK kinases and their downstream targets, SPAK or OSR1.

Protocol:

- Reagents: Recombinant purified WNK1 (or WNK4) and fluorescently labeled SPAK (or OSR1).
- Procedure:

- Incubate a fixed concentration of fluorescently labeled SPAK with varying concentrations of WNK1 to determine the optimal binding conditions.
- Screen a chemical library by adding test compounds (like **STOCK2S-26016**) to the pre-formed WNK1-SPAK complex.
- Measure the diffusion time of the fluorescently labeled SPAK using a fluorescence correlation spectrometer.
- Data Analysis: An increase in the diffusion time of SPAK indicates binding to the larger WNK1 molecule. A decrease in diffusion time in the presence of an inhibitor suggests disruption of the WNK1-SPAK interaction. The IC₅₀ value is determined by measuring the concentration of the inhibitor required to reduce the WNK1-SPAK binding by 50%.

In Vitro Kinase Assay (Microfluidic Mobility Shift Assay)

This assay quantifies the enzymatic activity of WNK1 by measuring the phosphorylation of a substrate peptide.

Protocol:

- Reagents: Recombinant active WNK1, a fluorescein-labeled substrate peptide (e.g., derived from OSR1), ATP, and a kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT).
- Procedure:
 - Dispense the reaction mixture containing the substrate peptide and ATP into a microplate.
 - Add the test inhibitor at various concentrations.
 - Initiate the reaction by adding WNK1.
 - Incubate at a controlled temperature (e.g., 30°C) for a specified time.
 - Stop the reaction by adding a stop solution containing EDTA.

- Analyze the reaction products using a microfluidic chip-based capillary electrophoresis system. The phosphorylated and unphosphorylated peptides will have different electrophoretic mobilities.
- Data Analysis: The kinase activity is proportional to the amount of phosphorylated product formed. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay for WNK Pathway Inhibition

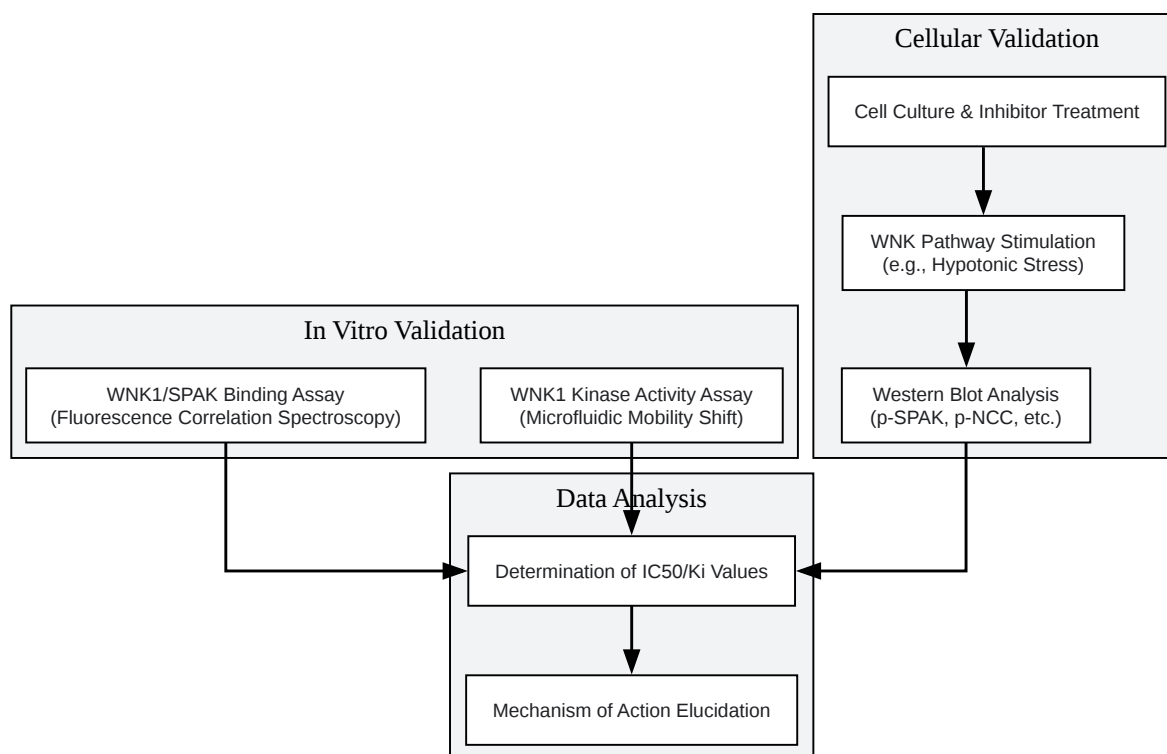
This assay assesses the ability of an inhibitor to block the WNK signaling cascade in a cellular context by measuring the phosphorylation of downstream targets.

Protocol:

- Cell Culture: Use a suitable cell line, such as human embryonic kidney (HEK293) cells or mouse distal convoluted tubule (mDCT) cells, which express the components of the WNK pathway.
- Procedure:
 - Culture the cells to a desired confluency.
 - Pre-incubate the cells with various concentrations of the test inhibitor (e.g., **STOCK2S-26016**) for a specified duration.
 - Stimulate the WNK pathway, for example, by exposing the cells to a hypotonic low-chloride buffer to mimic osmotic stress.
 - Lyse the cells to extract total protein.
- Analysis (Western Blotting):
 - Separate the protein lysates by SDS-PAGE.
 - Transfer the proteins to a membrane (e.g., PVDF).

- Probe the membrane with primary antibodies specific for the phosphorylated forms of SPAK/OSR1, NCC, or NKCC1.
- Use antibodies against the total forms of these proteins as loading controls.
- Detect the bound antibodies using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
- Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A dose-dependent decrease in the phosphorylation of downstream targets in the presence of the inhibitor confirms its cellular activity.

Experimental Workflow



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Caption: A generalized workflow for validating the inhibitory effect of a compound on WNK1.

Conclusion

STOCK2S-26016 is a valuable research tool for investigating the WNK signaling pathway. Its distinct mechanism of inhibiting the WNK1-SPAK interaction provides an alternative approach to modulating this pathway compared to ATP-competitive inhibitors. While its potency in biochemical assays is in the micromolar range, its demonstrated cellular activity in reducing the phosphorylation of downstream targets validates its on-target effect. For researchers considering WNK1 inhibition, the choice of inhibitor will depend on the specific experimental goals, with highly potent, selective inhibitors like WNK463 and WNK-IN-11 being suitable for in vivo studies, while **STOCK2S-26016** offers a unique mechanism for probing the protein-protein interactions within the WNK cascade.

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